molecular formula C15H16N2O3S B5801816 N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide

N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5801816
M. Wt: 304.4 g/mol
InChI Key: PCMUZPDTUQMYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MMB or NSC-722704, is a chemical compound that has been studied for its potential use in scientific research. MMB is a member of the benzamide family of compounds, which have been found to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood. However, it has been proposed that N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide may inhibit the activity of certain enzymes that are involved in cancer cell growth. N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has also been found to induce apoptosis in cancer cells. Additionally, N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is that it has been shown to have anti-cancer properties. This makes it a potentially useful compound for cancer research. However, one limitation of using N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its potential uses.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further explore its potential use in cancer research. This could involve studying its effects on different types of cancer cells and determining the optimal dosage and administration route. Another direction is to investigate its potential use in other areas of research, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide involves the reaction of 3-methylbenzoyl chloride with methylsulfonylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.

properties

IUPAC Name

4-(methanesulfonamido)-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-4-3-5-14(10-11)16-15(18)12-6-8-13(9-7-12)17-21(2,19)20/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMUZPDTUQMYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide

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